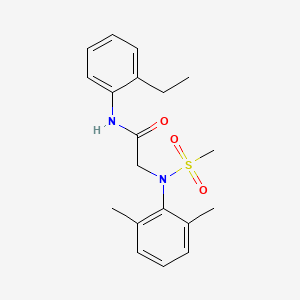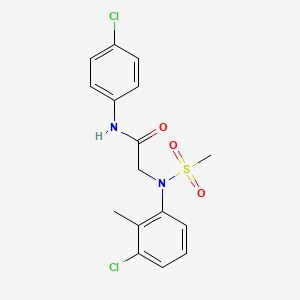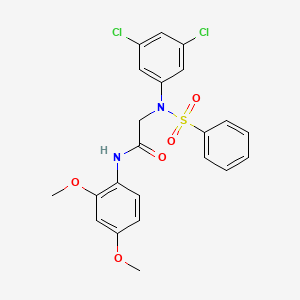![molecular formula C20H24N2O4S B3447728 N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3447728.png)
N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BPPC and has been synthesized using various methods. In
Mécanisme D'action
BPPC acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the reuptake of dopamine, BPPC increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action has been found to be effective in treating various neurological disorders.
Biochemical and Physiological Effects:
BPPC has been found to have various biochemical and physiological effects. It has been shown to increase the extracellular concentration of dopamine in the striatum and nucleus accumbens regions of the brain. BPPC has also been found to increase the locomotor activity of rats, indicating its potential as a stimulant. In addition, BPPC has been found to have a long half-life, making it a valuable tool for studying the pharmacokinetics of DAT inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
BPPC has various advantages and limitations for lab experiments. Its high selectivity for DAT makes it a valuable tool for studying the role of DAT in various neurological disorders. However, its potential as a stimulant may limit its use in certain experiments. In addition, the synthesis of BPPC is relatively complex, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of BPPC. One potential direction is the development of BPPC analogs with improved pharmacokinetic properties. Another direction is the study of BPPC in animal models of neurological disorders, including Parkinson's disease and addiction. Finally, the use of BPPC in combination with other DAT inhibitors may lead to the development of more effective treatments for neurological disorders.
Conclusion:
In conclusion, BPPC is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its high selectivity for DAT makes it a valuable tool for studying the role of DAT in various neurological disorders. However, its potential as a stimulant and the complexity of its synthesis may limit its use in certain experiments. The study of BPPC in animal models of neurological disorders and the development of BPPC analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for these disorders.
Applications De Recherche Scientifique
BPPC has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. BPPC has been found to act as a potent and selective blocker of the dopamine transporter (DAT). This makes it a valuable tool for studying the role of DAT in various neurological disorders, including Parkinson's disease, addiction, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-27(24,25)22-13-11-17(12-14-22)20(23)21-18-7-9-19(10-8-18)26-15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSWKBCIUCFHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3447707.png)
![1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3447712.png)

![4-benzyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B3447727.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-thienylmethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3447731.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid](/img/structure/B3447740.png)
![N-(2-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B3447751.png)